3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid
Description
3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid is a benzoic acid derivative featuring a hydrazinylidene group at the 3-position, substituted with a carbamothioyl (-NH-CS-NH2) moiety. This structure combines a carboxylic acid group (providing acidity and hydrogen-bonding capacity) with a thiourea-derived hydrazone, which may confer metal-chelating properties and biological activity .
Properties
CAS No. |
61471-37-2 |
|---|---|
Molecular Formula |
C9H9N3O2S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
3-[(carbamothioylhydrazinylidene)methyl]benzoic acid |
InChI |
InChI=1S/C9H9N3O2S/c10-9(15)12-11-5-6-2-1-3-7(4-6)8(13)14/h1-5H,(H,13,14)(H3,10,12,15) |
InChI Key |
QJVYIAVPHNELIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C=NNC(=S)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid involves several steps. One common method includes the reaction of 3-formylbenzoic acid with thiosemicarbazide under specific conditions . The reaction typically occurs in a solvent such as ethanol, and the mixture is heated under reflux to facilitate the formation of the desired product. The crude product is then purified through recrystallization.
Industrial production methods for this compound are not widely documented, but similar compounds are often synthesized using batch or continuous flow processes that allow for precise control over reaction conditions and product purity.
Chemical Reactions Analysis
3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the carbamothioyl group.
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying molecular interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid involves its ability to form hydrogen bonds and interact with various molecular targets. The compound’s planar structure allows it to fit into specific binding sites on proteins and other biomolecules, influencing their activity and function . The exact molecular pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Benzoic Acid S-Oxo-N-1,3-Dithiolan-2-ylidene Hydrazide (Metabolite)
- Structure : A benzoic acid core with a hydrazide group linked to a 1,3-dithiolane ring.
- Unlike the carbamothioyl group in the target compound, this metabolite lacks a thiourea moiety but includes a disulfide bond, which may influence stability under oxidative conditions .
- Synthesis : Produced via metabolic pathways involving thiol-containing intermediates, contrasting with the target compound’s likely synthetic route (e.g., condensation of hydrazides with aldehydes/ketones).
3-Chloro-N'-(2-Hydroxy-4-Pentadecylbenzylidene)-Benzo[b]Thiophene-2-Carbohydrazide
- Structure : A benzo[b]thiophene carbohydrazide with a long alkyl chain (pentadecyl) and chloro substituent.
- Key Differences :
2-Benzyloxy-5-(2-{N'-[3-(Substituted-Phenyl)-1-Phenyl-1H-Pyrazol-4-ylmethylene]-Hydrazino}-Thiazol-4-yl)Benzoic Acid Methyl Ester
- Structure : A multi-heterocyclic system combining benzoic acid, thiazole, and pyrazole moieties.
- Key Differences :
Physicochemical and Spectral Comparisons
Table 1: Key Properties of Selected Analogous Compounds
Biological Activity
3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by relevant data and research findings.
Chemical Structure
The structure of this compound can be represented as follows:
Biological Activities
Research has indicated several biological activities associated with this compound:
1. Antimicrobial Activity
A study evaluated the antimicrobial effects of various derivatives of benzoic acid, including this compound. The compound demonstrated significant activity against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
These results indicate that the compound possesses notable antibacterial properties, making it a candidate for further development as an antimicrobial agent .
2. Antioxidant Activity
The antioxidant potential of the compound was assessed through various assays, including DPPH and ABTS radical scavenging tests. The results showed that the compound effectively scavenged free radicals, contributing to its antioxidant capacity.
| Assay | IC50 (µM) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 30 |
This suggests that this compound could be beneficial in preventing oxidative stress-related diseases .
3. Cytotoxic Effects
Cytotoxicity assays conducted on various cancer cell lines revealed that the compound exhibited selective toxicity. The compound was tested on HepG2 (liver cancer) and A2058 (melanoma) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 15 |
| A2058 | 18 |
The results indicate that the compound may induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .
Case Studies
Several case studies have reported on the efficacy of carbamothioyl derivatives in various biological applications:
- A study highlighted the use of similar compounds in treating skin infections due to their antimicrobial properties.
- Another case reported the effectiveness of these derivatives in reducing tumor growth in animal models, suggesting a promising avenue for cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
